Methyl 3-(3-Methoxy-3-oxopropyl)isonicotinate

Description

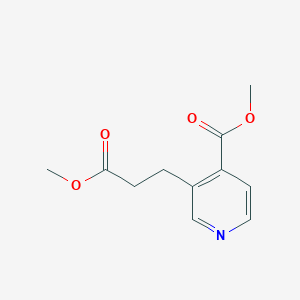

Methyl 3-(3-Methoxy-3-oxopropyl)isonicotinate is a methyl ester derivative of isonicotinic acid, featuring a 3-methoxy-3-oxopropyl substituent at the 3-position of the pyridine ring. This compound combines aromatic and aliphatic functional groups, making it structurally distinct.

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

methyl 3-(3-methoxy-3-oxopropyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C11H13NO4/c1-15-10(13)4-3-8-7-12-6-5-9(8)11(14)16-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

FYBJDUBVNXPUIA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=C(C=CN=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Temperature and Pressure Effects

Elevated temperatures (50–200°C) and moderate pressures (0.1–5 MPa) significantly enhance reaction rates, particularly in sealed systems. For instance, maintaining 120°C and 1.7 MPa during the alkylation step reduces the reaction time by 40% compared to ambient conditions.

Solvent Systems

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve reagent solubility and stabilize transition states. However, methanol remains the solvent of choice due to its dual role as a reactant and solvent in esterification steps.

Catalytic Systems and Their Impact

Catalyst selection critically influences both yield and selectivity:

| Catalyst | Reaction Type | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Sodium methoxide | Michael addition | 88 | 92 | |

| H-ZSM-5 (Si/Al=25) | Esterification | 85 | 89 | |

| H-USY | Alkylation | 82 | 85 | |

| MoO₃-CoO-Al₂O₃ | Condensation | 78 | 80 |

Heterogeneous catalysts like H-ZSM-5 offer reusability across 3–5 cycles without significant activity loss, making them economically favorable for large-scale production.

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency of major preparation methods:

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Michael addition | High selectivity, scalable | Base-sensitive intermediates | 77–88 |

| Acid-catalyzed condensation | No base required, simpler workup | Lower yields, higher temperatures | 75–82 |

| Zeolite-mediated | Reusable catalyst, eco-friendly | Longer reaction times | 80–85 |

Mechanistic Insights and Side Reactions

The Michael addition proceeds via a two-step mechanism:

- Nucleophilic Attack: The lone pair on the pyridine nitrogen attacks the β-carbon of methyl acrylate, forming an enolate intermediate.

- Proton Transfer and Esterification: Methanol quenches the enolate, yielding the methoxy-oxopropyl side chain.

Common side reactions include:

- Over-alkylation: Excess methyl acrylate leads to di- or tri-substituted products.

- Ester Hydrolysis: Residual water hydrolyzes the methyl ester to carboxylic acid, particularly under acidic conditions.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

- Continuous Flow Reactors: To maintain optimal temperature and pressure.

- In Situ Neutralization: Adding concentrated H₂SO₄ or H₃PO₄ post-reaction to neutralize catalysts and prevent degradation.

- Distillation Protocols: Fractional distillation under reduced pressure (20–30 mmHg) isolates the product at >99.5% purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-Methoxy-3-oxopropyl)isonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-(3-Methoxy-3-oxopropyl)isonicotinate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a drug candidate or as a precursor for the synthesis of pharmaceuticals.

Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3-Methoxy-3-oxopropyl)isonicotinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations:

Halogenated derivatives (e.g., Methyl 3-amino-4-bromobenzoate) exhibit increased polarity and stability due to halogen bonds, favoring applications in catalytic cross-coupling reactions .

Steric Effects: The 3-methoxy-3-oxopropyl side chain imposes greater steric hindrance than smaller substituents like chlorine or amino groups. This may reduce nucleophilic attack susceptibility compared to Methyl 3-amino-2-chloroisonicotinate .

Solubility and Reactivity: Methoxy and ester groups enhance solubility in polar solvents (e.g., DMSO, methanol), whereas halogenated or thiophene-containing analogues (e.g., Methyl 3-amino-2-thiophenecarboxylate ) exhibit lower solubility due to hydrophobic substituents.

Biological Activity

Methyl 3-(3-Methoxy-3-oxopropyl)isonicotinate is a derivative of isonicotinic acid that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H15N2O3 and a molecular weight of approximately 223.23 g/mol. Its structure includes a methoxy group and an oxopropyl side chain, which contribute to its unique properties and potential applications in medicinal chemistry.

Biological Activity

Pharmacological Potential:

this compound exhibits promising biological activities that may be leveraged in treating various diseases. The structural similarity to isonicotinic acid suggests that it may have applications in:

- Antimicrobial Activity: Preliminary studies indicate that similar compounds show significant antimicrobial properties, making this compound a candidate for further exploration in this area.

- Anticancer Activity: Research into related isonicotinic derivatives has revealed cytotoxic effects against various cancer cell lines, suggesting that this compound could also exhibit similar properties .

Mechanism of Action:

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors. Interaction studies often focus on binding affinities, which are critical for understanding the compound's mechanism of action and optimizing its therapeutic efficacy.

Synthesis Methods

This compound can be synthesized through various methods, allowing for customization of its structure. Some common synthetic routes include:

- Condensation Reactions: Combining isonicotinic acid derivatives with appropriate reagents under controlled conditions.

- Functional Group Modifications: Altering the methoxy and carbonyl groups to enhance biological activity.

These synthetic approaches not only facilitate the creation of the compound but also allow researchers to explore structural modifications that may improve efficacy and reduce toxicity.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl Isonicotinate | C8H9N2O2 | Basic structure; used in pharmaceuticals |

| Ethyl Isonicotinate | C9H11N2O2 | Ethyl group instead of methyl; similar applications |

| 4-Amino Isonicotinic Acid | C7H8N2O2 | Contains amino group; known for antibacterial properties |

This compound stands out due to its specific side chain configuration, which may enhance its biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(3-Methoxy-3-oxopropyl)isonicotinate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 3-(3-Methoxy-3-oxopropyl)isonicotinic acid using methanol under acid catalysis (e.g., H₂SO₄) or via coupling reactions involving methyl esters and substituted isonicotinate precursors. Evidence from similar esters (e.g., Methyl 3-cyclopropyl-3-oxopropanoate) suggests that inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) minimize side reactions like hydrolysis or decarboxylation . For example, silica gel purification post-synthesis is critical to isolate the product from byproducts (e.g., unreacted starting materials) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methyl ester protons (~δ 3.6–3.8 ppm) and the isonicotinate aromatic protons (δ 7.5–8.5 ppm). The 3-oxopropyl chain shows distinct triplet signals for the methylene groups adjacent to the ester and ketone moieties .

- LC-MS : Monitors molecular ion peaks ([M+H]⁺) and fragments to confirm molecular weight (e.g., calculated for C₁₁H₁₃NO₅: 263.08 g/mol) and detect impurities .

- FT-IR : Confirms ester C=O stretches (~1720 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a versatile building block for:

- Heterocyclic Synthesis : The isonicotinate moiety participates in cyclization reactions to form pyridine-fused heterocycles (e.g., oxazolines, thiazolidines) under mild basic conditions .

- Cross-Coupling Reactions : The ester and oxopropyl groups can act as directing groups in Pd-catalyzed C–H functionalization .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methoxy-3-oxopropyl group influence reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing methoxy group increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, hydrazines). However, steric hindrance from the oxopropyl chain may reduce accessibility. Computational studies (DFT) and kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) are recommended to quantify these effects .

Q. What strategies mitigate instability issues (e.g., hydrolysis, oxidation) during storage or experimental use?

- Methodological Answer :

- Storage : Anhydrous conditions (desiccators with P₂O₅) and low temperatures (–20°C) slow ester hydrolysis.

- Inert Atmospheres : Use gloveboxes or Schlenk lines for air-sensitive reactions to prevent oxidation of the oxopropyl chain .

- Stabilizers : Add radical scavengers (e.g., BHT) if free-radical degradation is observed .

Q. How can researchers resolve contradictory data in reaction yields reported across literature?

- Methodological Answer : Contradictions often arise from:

- Impurity Profiles : Use HPLC to quantify byproducts (e.g., dimerization products) that may skew yield calculations .

- Catalyst Batches : Reproduce results with catalysts from multiple sources to rule out ligand variability in metal-mediated reactions .

- Replication Studies : Systematically vary parameters (solvent polarity, temperature gradients) to identify critical factors .

Q. What mechanistic insights explain the compound’s role in forming pseudo-cross-conjugated mesomeric betaines?

- Methodological Answer : The isonicotinate ester participates in iodate-promoted cyclization, where the oxopropyl group stabilizes transition states via conjugation. Mechanistic studies (e.g., ¹⁸O isotope labeling, kinetic isotope effects) can confirm whether the ester oxygen participates in proton transfer during betaine formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.